molecular formula C9H21NO3 B050297 Triethylmethylammonium methyl carbonate CAS No. 113840-08-7

Triethylmethylammonium methyl carbonate

Cat. No. B050297
Key on ui cas rn: 113840-08-7
M. Wt: 191.27 g/mol
InChI Key: VTQIDJHZYPEFBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05854360

Procedure details

Into an autoclave equipped with a stirrer were charged triethylamine (1 mole), dimethyl carbonate (1.5 mole) and methanol (2.0 mole), which were reacted at a reaction temperature of 110° C. for 12 hours to obtain a methanol solution of methyltriethylammoniummethyl carbonate. To the thus obtained solution was added octylic acid (1 mole) followed by removing carbon dioxide gas evolved and methanol to obtain methyltriethylammonium octylate (C-1).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[C:8](=[O:13])([O:11]C)[O:9][CH3:10]>CO>[CH3:10][O:9][C:8](=[O:11])[O-:13].[CH3:8][N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
2 mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
were reacted at a reaction temperature of 110° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
COC([O-])=O.C[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.